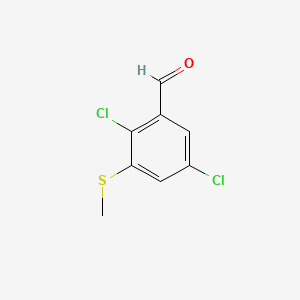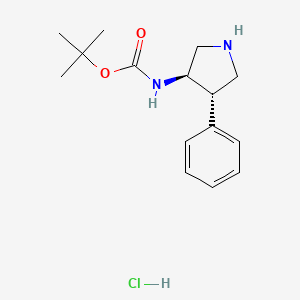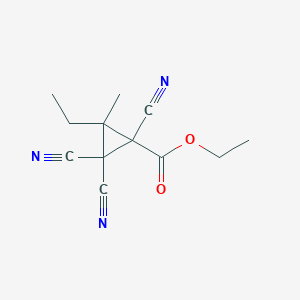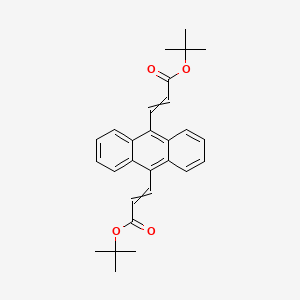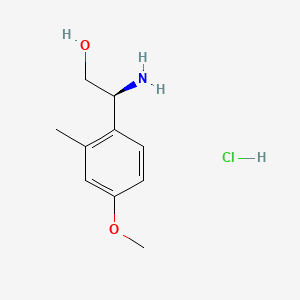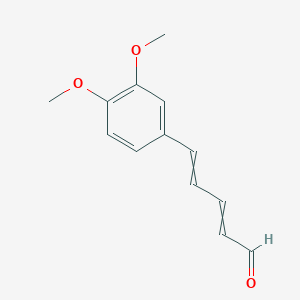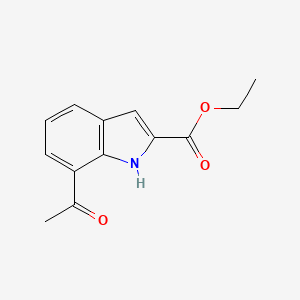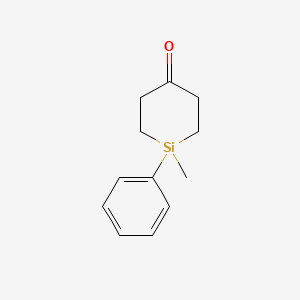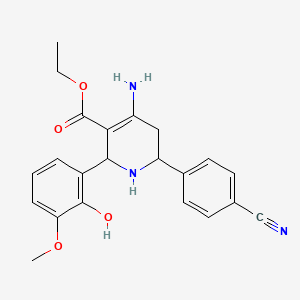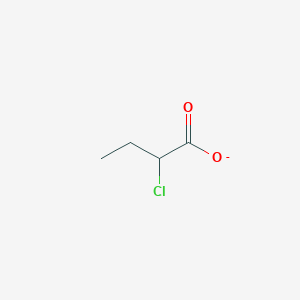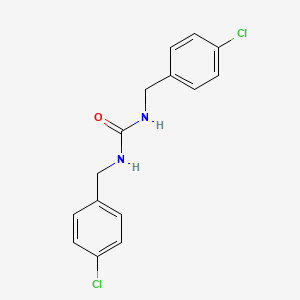
N,N'-Di(p-chlorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di(p-chlorobenzyl)urea is an organic compound with the molecular formula C15H14Cl2N2O and a molecular weight of 309.19 g/mol It is a derivative of urea, where the hydrogen atoms of the urea are replaced by p-chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Di(p-chlorobenzyl)urea can be synthesized through the nucleophilic addition of p-chlorobenzylamine to isocyanates or carbamoyl chlorides . The reaction typically involves the use of a solvent such as water or an organic solvent, and it can be carried out under mild conditions without the need for a catalyst . The reaction proceeds as follows:
Nucleophilic Addition:
p-Chlorobenzylamine reacts with an isocyanate or carbamoyl chloride to form the corresponding urea derivative.Purification: The product is purified through filtration or extraction procedures to obtain high chemical purity.
Industrial Production Methods
Industrial production of N,N’-Di(p-chlorobenzyl)urea involves similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of toxic reagents and solvents . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di(p-chlorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The p-chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
N,N’-Di(p-chlorobenzyl)urea has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-Di(p-chlorobenzyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(p-methylbenzyl)urea: Similar structure but with methyl groups instead of chlorine atoms.
N,N’-Di(p-nitrobenzyl)urea: Contains nitro groups instead of chlorine atoms.
N,N’-Di(p-fluorobenzyl)urea: Contains fluorine atoms instead of chlorine atoms.
Uniqueness
N,N’-Di(p-chlorobenzyl)urea is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s stability and alter its interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
92550-15-7 |
|---|---|
Molecular Formula |
C15H14Cl2N2O |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1,3-bis[(4-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C15H14Cl2N2O/c16-13-5-1-11(2-6-13)9-18-15(20)19-10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H2,18,19,20) |
InChI Key |
UQCDPZIXWSDDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


